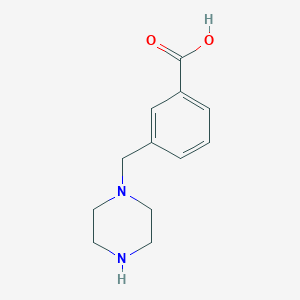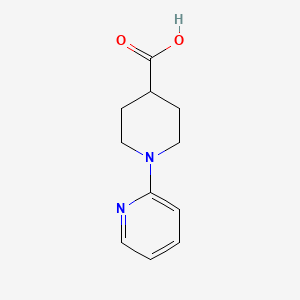
1-(Pyridin-3-yl)cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Crystal Packing and Molecular Interactions
1-(Pyridin-3-yl)cyclopropanamine and its isomers demonstrate significant roles in crystal packing through C–H⋯N, C–H⋯π, and π⋯π interactions. These interactions are crucial in the formation of linear chains and 3D networks in crystal structures, influencing the accessibility and participation of pyridine and imine groups in intermolecular interactions (Lai, Mohr, & Tiekink, 2006).
Anticancer Activity
Compounds derived from 1-(Pyridin-3-yl)cyclopropanamine have been studied for their potential anticancer properties. For instance, piperazine-2,6-dione derivatives, synthesized using pyridin-3-ylmethanamine, showed promising anticancer activity in breast, lung, colon, ovary, and liver cancer cells (Kumar, Kumar, Roy, & Sondhi, 2013). Furthermore, 1H-pyrrolo[2,3-b]pyridine derivatives, closely related to 1-(Pyridin-3-yl)cyclopropanamine, were found effective in inhibiting tumor growth in models of diffuse malignant peritoneal mesothelioma (Carbone et al., 2013).
Coordination Chemistry
1-(Pyridin-3-yl)cyclopropanamine derivatives are utilized in coordination chemistry, particularly in the synthesis and application of 2,6-bis(pyrazolyl)pyridines and related ligands. These compounds are notable for their roles in creating luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005).
Photodynamic Therapy
In the realm of photodynamic therapy, particularly for breast cancer, 1-(Pyridin-3-yl)cyclopropanamine derivatives have been instrumental. A study demonstrated the synthesis of a nitrogen heterocycle using pyridin-2-ylmethanamine, showcasing its application as a photosensitizer in photodynamic therapy due to its efficacy in inhibiting cancer cell proliferation under light irradiation (Zhu et al., 2019).
Catalysis
1-(Pyridin-3-yl)cyclopropanamine derivatives are employed in catalysis, particularly in creating hemilabile (imino)pyridine palladium(II) complexes. These complexes have shown promise as selective catalysts in processes like ethylene dimerization (Nyamato, Ojwach, & Akerman, 2015).
Tautomerization Studies
The pyridine derivatives have been pivotal in studies of proton transfer and tautomerization. For instance, research on 2-(1H-pyrazol-5-yl)pyridines and related compounds has provided insight into different types of photoreactions and excited-state processes (Vetokhina et al., 2012).
Organic Light-Emitting Diodes (OLEDs)
In the field of organic electronics, specifically in the development of organic light-emitting diodes (OLEDs), 1-(Pyridin-3-yl)cyclopropanamine derivatives have been used to develop efficient red phosphorescent materials. These materials are crucial for achieving high-efficiency and pure-red emission in OLED devices (Tsuboyama et al., 2003).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-pyridin-3-ylcyclopropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-8(3-4-8)7-2-1-5-10-6-7/h1-2,5-6H,3-4,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKHUCRTBXQWHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CN=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591034 |
Source


|
| Record name | 1-(Pyridin-3-yl)cyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-3-yl)cyclopropanamine | |
CAS RN |
503417-38-7 |
Source


|
| Record name | 1-(Pyridin-3-yl)cyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-fluoroaniline](/img/structure/B1318853.png)
![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-fluoroaniline](/img/structure/B1318855.png)


![Methyl imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1318867.png)


